(2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone
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Overview
Description
(2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a complex organic compound that features a bromophenyl group, a triazole ring, and an azetidinone moiety
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of 1,2,4-triazoles, which are known for their numerous biomedical applications . They have been associated with antimicrobial , anti-inflammatory , and antifungal activities . .
Mode of Action
Compounds with a 1,2,4-triazole moiety are known to interact with various biological targets, leading to a range of biological activities
Biochemical Pathways
1,2,4-triazoles are known to interact with various biochemical pathways due to their diverse biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.
Result of Action
Given the known biological activities of 1,2,4-triazoles , it can be hypothesized that this compound may have antimicrobial, anti-inflammatory, and antifungal effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.
Introduction of the Bromophenyl Group: This step involves the bromination of a phenyl ring, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Formation of the Azetidinone Ring: The azetidinone ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling Reactions: The final step involves coupling the triazole, bromophenyl, and azetidinone moieties using suitable coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the bromophenyl group.
Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized triazole derivatives or bromophenyl ketones.
Reduction: Reduced azetidinone derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science: Its structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a potential candidate for drug development.
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, providing a basis for therapeutic applications.
Industry
Pharmaceuticals: Used in the synthesis of complex drug molecules.
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Comparison with Similar Compounds
Similar Compounds
- (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)ethanone
- (2-chlorophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone
Uniqueness
The presence of the bromophenyl group in (2-bromophenyl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone provides unique reactivity and binding properties compared to its chlorinated or unsubstituted counterparts. The combination of the triazole and azetidinone rings also imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2-bromophenyl)-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3S/c1-17-8-15-16-13(17)22(20,21)9-6-18(7-9)12(19)10-4-2-3-5-11(10)14/h2-5,8-9H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYYGFLBZGFKPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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